molecular formula C10H15N3O4S B5507029 5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone

5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone

Cat. No. B5507029
M. Wt: 273.31 g/mol
InChI Key: YPSUIFLYPDAGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylsulfonyl)-2-hydroxy-4(3H)-pyrimidinone, commonly known as AZP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AZP is a pyrimidinone derivative, which is a class of organic compounds that are widely used in the synthesis of pharmaceuticals.

Scientific Research Applications

Green Synthesis Approaches

Research on related pyrimidinone compounds has highlighted innovative synthesis techniques that are environmentally friendly. For instance, a practical method for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include pyrimidinone moieties, utilized microwave irradiation under solvent-free conditions with bismuth nitrate pentahydrate as a catalyst. This approach emphasizes the importance of green chemistry in creating biologically important pyrimidinone derivatives (Bandyopadhyay, Rhodes, & Banik, 2013).

Pharmaceutical Applications

Pyrimidinones are central to numerous pharmaceutical applications, including the development of inhibitors for various biological targets. For example, carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, closely related to pyrimidinones, have been synthesized as potent anti-HIV agents. These compounds, including carbovir, demonstrate significant potential for antiretroviral therapy (Vince & Hua, 1990).

Metabolic and Excretion Studies

Understanding the metabolism and excretion of pyrimidinone derivatives is crucial for their development as pharmaceutical agents. Research on the disposition of dipeptidyl peptidase IV inhibitors, which include pyrimidinone moieties, in rats, dogs, and humans revealed insights into their pharmacokinetic profiles, including major routes of metabolism and the impact of specific substitutions on metabolic pathways (Sharma et al., 2012).

Antimicrobial and Antitumor Activities

Pyrimidinone derivatives have been investigated for their antimicrobial and antitumor properties. A study on hydrazonoyl substituted pyrimidinones demonstrated moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents. Additionally, some of these compounds showed good cytotoxic activities against human tumor cell lines, indicating their promise in cancer therapy (Edrees et al., 2010).

Chemical Stability and Reactivity

The study of pyrimidinone derivatives' chemical stability and reactivity is vital for their application in bioconjugation and drug development. For example, 5-methylene pyrrolones, similar in structure to pyrimidinones, have been identified as thiol-specific and tracelessly removable bioconjugation tools, showcasing their potential in precise molecular targeting and release mechanisms (Zhang et al., 2017).

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-9-8(7-11-10(15)12-9)18(16,17)13-5-3-1-2-4-6-13/h7H,1-6H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUIFLYPDAGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(azepan-1-ylsulfonyl)-2-hydroxypyrimidin-4(3H)-one

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